1-[(2-fluorophenyl)acetyl]piperidine
Overview
Description
1-[(2-fluorophenyl)acetyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-fluorophenylacetyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug development due to their diverse biological activities .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the targets could be diverse depending on the specific therapeutic application.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biological activities . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups of the piperidine derivative.
Cellular Effects
Piperidine derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been found to have antidepressant-like effects when given to mice with chronic mild stress .
Metabolic Pathways
The metabolism of new fentanyl analogs, which are structurally similar to 1-[(2-fluorophenyl)acetyl]piperidine, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)acetyl]piperidine typically involves the reaction of 2-fluoroacetophenone with piperidine. The process can be summarized as follows:
Starting Materials: 2-fluoroacetophenone and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 2-fluoroacetophenone is reacted with piperidine under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)acetyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-fluorophenyl)acetyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
2-fluoroacetophenone: A precursor in the synthesis of various fluorinated organic compounds.
Pyrrolidine: A five-membered ring containing one nitrogen atom, used in the synthesis of biologically active molecules.
Uniqueness
1-[(2-fluorophenyl)acetyl]piperidine is unique due to the presence of both the piperidine ring and the 2-fluorophenylacetyl group, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-piperidin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-7-3-2-6-11(12)10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIKSKBYXFDUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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